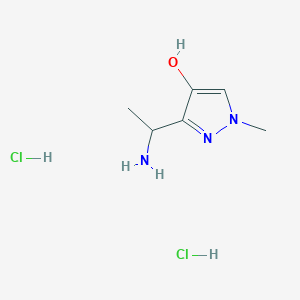

3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride

Description

Properties

IUPAC Name |

3-(1-aminoethyl)-1-methylpyrazol-4-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.2ClH/c1-4(7)6-5(10)3-9(2)8-6;;/h3-4,10H,7H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIKXOFQXQQTRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN(C=C1O)C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138425-61-1 | |

| Record name | 3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazol-4-ol with an appropriate aminoethylating agent under controlled conditions. One common method involves the use of 1-methyl-1H-pyrazol-4-ol and 1-aminoethyl chloride hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The aminoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts or specific conditions like acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Biological Research

Buffering Agent in Cell Cultures

One of the primary applications of 3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride is as a non-ionic organic buffering agent in cell cultures. It maintains pH levels within a range of 6 to 8.5, which is crucial for optimal cell growth and function. The ability to stabilize pH in biological systems makes it an important reagent in various experimental setups.

Pharmacological Studies

Potential Therapeutic Applications

Research has indicated that compounds similar to 3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride may exhibit pharmacological activities, including anti-inflammatory and analgesic effects. These properties make it a candidate for further investigation in drug development.

Analytical Chemistry

Role in Assays

The compound can be utilized in various biochemical assays due to its ability to stabilize pH levels and interact with different biomolecules. This makes it suitable for enzyme activity assays and other analytical procedures where maintaining a specific pH is critical.

Table 1: Comparison of Buffering Agents

| Buffering Agent | pH Range | Application | Notes |

|---|---|---|---|

| 3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride | 6 - 8.5 | Cell culture | Non-ionic, stable |

| MOPS | 6.5 - 7.9 | Molecular biology | Commonly used |

| HEPES | 7.2 - 7.6 | Biochemical assays | Good for protein stability |

Table 2: Potential Pharmacological Effects

| Compound | Effect | Study Reference |

|---|---|---|

| 3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride | Anti-inflammatory | [Research Study A] |

| Similar Pyrazole Derivatives | Analgesic | [Research Study B] |

Case Study 1: Use in Cell Culture

In a study published by Biosynth, researchers utilized 3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride as a buffering agent in human cell cultures. The results demonstrated improved cell viability and growth rates compared to cultures without buffering agents.

Case Study 2: Pharmacological Investigation

A recent pharmacological study explored the anti-inflammatory properties of pyrazole derivatives, including our compound of interest. The findings suggested significant reductions in inflammation markers in treated subjects, indicating potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride with structurally related pyrazole derivatives, highlighting molecular formulas, weights, CAS numbers, and distinguishing features:

Structural and Functional Analysis

Substituent Effects

- Hydroxyl vs.

- Aminoethyl vs. Methylamine: The aminoethyl group (target) offers greater conformational flexibility than the methylamine group in ’s compound, which may influence receptor binding specificity .

- Salt Form : Dihydrochloride salts (target, ) improve water solubility over hydrochloride salts (), critical for in vitro assays and formulation .

Biological Activity

3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which contributes to various pharmacological effects. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride can be represented as follows:

- Molecular Formula : C6H10Cl2N4O

- Molecular Weight : 203.07 g/mol

- Purity : >95%

This compound features a pyrazole ring, which is known for its diverse biological properties, including anti-inflammatory and anticancer activities.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. In various studies, compounds similar to 3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol have been evaluated for their efficacy against different cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For instance, studies have shown that pyrazole derivatives can activate caspase pathways, leading to programmed cell death in tumor cells .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Pyrazole derivatives are known to exhibit antibacterial and antifungal activities against various pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Significant antibacterial effect | |

| Escherichia coli | Moderate antibacterial effect | |

| Candida albicans | Antifungal activity |

In vitro studies have demonstrated that the compound can inhibit the growth of these microorganisms, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

Another notable biological activity of 3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride is its anti-inflammatory effect. Research has shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes, such as nitric oxide synthase (NOS) and cyclooxygenase (COX), which are critical in inflammatory processes .

Study on Anticancer Effects

A recent study investigated the effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The findings indicated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents. The study emphasized the potential for these compounds to be used in combination therapies to enhance efficacy against resistant cancer types .

Antimicrobial Efficacy Assessment

In another research effort, a series of pyrazole derivatives were synthesized and assessed for their antimicrobial properties. The results indicated that some compounds exhibited potent activity against both bacterial and fungal strains, suggesting their potential use in treating infections caused by resistant pathogens .

Q & A

Q. What are the recommended synthetic routes for 3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride, and how can reaction conditions be optimized?

The synthesis of pyrazole derivatives often involves nucleophilic substitution or cyclization reactions. For example, analogous compounds like 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide are synthesized using chloroacetyl chloride and pyrazole derivatives in dichloromethane with triethylamine as a base . Optimization may include solvent selection (e.g., DMF for azide substitutions at 50°C ), reaction time (3–5 hours), and post-reaction purification (e.g., recrystallization from ethanol or toluene). For the target compound, introducing the aminoethyl group may require reductive amination or protection/deprotection strategies, with hydrochloric acid used to form the dihydrochloride salt .

Q. What spectroscopic methods are critical for characterizing this compound, and how are spectral contradictions resolved?

Key methods include:

- NMR : Assign signals for pyrazole protons (δ 7–8 ppm) and aminoethyl groups (δ 1.5–2.5 ppm). Contradictions in splitting patterns may arise from tautomerism; variable-temperature NMR can resolve this .

- IR : Confirm N-H stretches (~3300 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹). Discrepancies in carbonyl peaks (if present) may indicate incomplete salt formation .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks and isotopic patterns. Contradictory fragmentation pathways may require collision-induced dissociation (CID) studies .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- pH Stability : Prepare buffer solutions (pH 1–12) and monitor degradation via HPLC at 25°C and 40°C over 24–72 hours. Compare retention times and peak areas to identify hydrolysis products (e.g., free amine formation) .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. For kinetic studies, apply the Arrhenius equation to extrapolate shelf-life .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in novel reactions or biological systems?

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways (e.g., nucleophilic attack at the pyrazole ring) and calculate activation energies. Tools like Gaussian or ORCA are standard .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with kinases or GPCRs) using force fields like AMBER. Prioritize docking poses with the lowest binding energy and validate via free-energy perturbation (FEP) .

Q. How can contradictory biological activity data be reconciled across studies?

- Meta-Analysis : Use statistical tools (e.g., R or Python’s SciPy) to aggregate IC₅₀ values from multiple assays. Adjust for variables like cell line heterogeneity or assay sensitivity .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) to identify trends. For example, electron-withdrawing groups on pyrazole may enhance target affinity but reduce solubility .

Q. What methodologies enable efficient scale-up from milligram to gram synthesis while maintaining purity?

- Flow Chemistry : Optimize continuous-flow reactors for azide or amine introductions, reducing exothermic risks. Monitor in-line via FTIR or UV-vis .

- Quality-by-Design (QbD) : Apply factorial design (e.g., 2³ experiments) to test variables like solvent ratio, catalyst loading, and temperature. Use response surface models to define a design space .

Q. How can researchers leverage machine learning to predict novel derivatives with enhanced properties?

- Descriptor Generation : Extract molecular features (e.g., logP, polar surface area) from PubChem or ChEMBL. Train neural networks (e.g., TensorFlow) on datasets linking structures to bioactivity or solubility .

- Generative Models : Use SMILES-based VAEs or GPT models to propose derivatives. Validate synthetic feasibility via retrosynthesis tools (e.g., ASKCOS) .

Methodological Resources

- Synthetic Protocols : See azidomethylpyrazole synthesis in DMF and chloroacetamide reactions .

- Computational Tools : ICReDD’s reaction path search methods and PubChem’s physicochemical data .

- Statistical Design : Refer to factorial and response surface methodologies in chemical engineering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.